3-Diazo-2-piperidinone
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Overview
Description
3-Diazo-2-piperidinone is a compound belonging to the class of diazo compounds, which are characterized by the presence of a diazo group (-N=N-). This compound is a derivative of piperidinone, a six-membered heterocyclic compound containing one nitrogen atom. Diazo compounds are known for their versatility and reactivity, making them valuable intermediates in organic synthesis .
Preparation Methods
The synthesis of 3-Diazo-2-piperidinone can be achieved through various methods. One common approach involves the reaction of piperidinone with diazo transfer reagents. For example, the reaction of piperidinone with tosyl azide in the presence of a base can yield this compound . Another method involves the use of continuous flow chemistry, which allows for the safe and efficient generation of diazo compounds . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
3-Diazo-2-piperidinone undergoes a variety of chemical reactions due to the presence of the diazo group. These reactions include:
Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Cycloaddition: The diazo group can undergo cycloaddition reactions to form heterocyclic compounds.
Common reagents used in these reactions include transition metal catalysts, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Diazo-2-piperidinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Diazo-2-piperidinone involves the generation of reactive intermediates, such as carbenes and nitrenes, upon decomposition of the diazo group. These intermediates can then interact with various molecular targets, leading to the formation of covalent bonds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting molecules .
Comparison with Similar Compounds
3-Diazo-2-piperidinone can be compared with other diazo compounds, such as diazoacetates and diazomethane. While all diazo compounds share the characteristic diazo group, this compound is unique due to its piperidinone backbone. This structural feature imparts different reactivity and selectivity compared to other diazo compounds. Similar compounds include:
Diazoacetates: Used in cyclopropanation reactions and as intermediates in organic synthesis.
Diazomethane: A highly reactive diazo compound used for methylation reactions.
Properties
CAS No. |
463362-69-8 |
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Molecular Formula |
C5H7N3O |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-diazopiperidin-2-one |
InChI |
InChI=1S/C5H7N3O/c6-8-4-2-1-3-7-5(4)9/h1-3H2,(H,7,9) |
InChI Key |
SHPIODBBHQGMOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=[N+]=[N-])C(=O)NC1 |
Origin of Product |
United States |
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